molecular formula C26H28F2O7S B13407825 Thio-hydroxy Fluticasone Furoate

Thio-hydroxy Fluticasone Furoate

Cat. No.: B13407825
M. Wt: 522.6 g/mol
InChI Key: UOJJIZWJLHKBLH-VEGHOPOESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thio-hydroxy Fluticasone Furoate is a synthetic corticosteroid derivative of Fluticasone Furoate, designed for research and development applications. As an analog of Fluticasone Furoate—a potent glucocorticoid with enhanced receptor affinity used in treating allergic rhinitis and asthma —this thiocarbonyl and hydroxy-substituted variant is provided for non-clinical, investigational purposes. Its primary research value lies in its use as an analytical reference standard and a key synthetic intermediate in the study of corticosteroid synthesis pathways and impurity profiling . Researchers utilize this compound to aid in the identification and quantification of process-related impurities, thereby supporting the development and quality control of pharmaceutical substances . The mechanism of action for corticosteroid derivatives like this one is generally understood to involve binding to intracellular glucocorticoid receptors, leading to the modulation of gene expression and subsequent inhibition of inflammatory mediators . This compound is presented as a high-purity solid and is intended For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C26H28F2O7S

Molecular Weight

522.6 g/mol

IUPAC Name

[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-17-hydroxysulfanylcarbonyl-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate

InChI

InChI=1S/C26H28F2O7S/c1-13-9-15-16-11-18(27)17-10-14(29)6-7-23(17,2)25(16,28)20(30)12-24(15,3)26(13,22(32)36-33)35-21(31)19-5-4-8-34-19/h4-8,10,13,15-16,18,20,30,33H,9,11-12H2,1-3H3/t13-,15+,16+,18+,20+,23+,24+,25+,26+/m1/s1

InChI Key

UOJJIZWJLHKBLH-VEGHOPOESA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)SO)OC(=O)C5=CC=CO5)C)O)F)C)F

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)SO)OC(=O)C5=CC=CO5)C)O)F)C)F

Origin of Product

United States

Preparation Methods

Method One: Multi-step Synthesis via Periodate Oxidation and Thiocarbamoylation

This method is based on the synthesis disclosed by G.H. Phillipps et al. (1994) and further elaborated in patent CN106279341A.

Stepwise process:

  • Periodate oxidation of the starting steroid (Compound V) to obtain Compound VI.

  • Acylation of Compound VI with 2-furoyl chloride to yield Compound VII.

  • Reaction with N,N-dimethylthiocarbamoyl chloride converting Compound VII to Compound VIII.

  • Hydrolysis of Compound VIII under alkaline alcoholic conditions to produce the thiocarboxylic acid intermediate (Compound II).

  • Fluoromethylation of Compound II with a fluoromethylation reagent (e.g., bromofluoromethane) to obtain the target Fluticasone Furoate (Compound I) .

Key reaction conditions:

  • Alkali bases such as triethylamine or potassium tert-butoxide are used in hydrolysis.
  • Solvents include alcohols and esters.
  • Fluoromethylation is typically conducted under homogeneous conditions ensuring one-pot synthesis without isolation of intermediates.

Summary Table of Method One:

Step Reactants Conditions Product
1 Compound V + Periodate Oxidation in THF Compound VI
2 Compound VI + 2-furoyl chloride Acylation Compound VII
3 Compound VII + N,N-dimethylthiocarbamoyl chloride Thiocarbamoylation Compound VIII
4 Compound VIII + Alkali + Alcohol Hydrolysis Compound II
5 Compound II + Bromofluoromethane Fluoromethylation Compound I (Fluticasone Furoate)

Method Two: One-pot Homogeneous Synthesis via Aminolysis and Fluoromethylation

This method is disclosed by GlaxoSmithKline PLC (WO2002/012265) and summarized in CN106279341A.

Process outline:

  • Starting from Compound IV, react with excess 2-furoyl chloride (at least 2 moles) to obtain Compound III.

  • Aminolysis of Compound III with a primary or secondary amine base to remove the furoyl group attached to sulfur, yielding Compound II directly.

  • Fluoromethylation of Compound II with bromofluoromethane to produce Fluticasone Furoate (Compound I).

This method is conducted in a homogeneous system, allowing the synthesis to proceed in a one-pot manner without isolation of intermediates, improving efficiency and reducing purification steps.

Comparative Summary Table of Preparation Methods

Feature Method One (Multi-step) Method Two (One-pot Homogeneous) Fluticasone Propionate Thio-acid Method
Starting Material Compound V or IV Compound IV Flumethasone
Key Reactions Periodate oxidation, acylation, thiocarbamoylation, hydrolysis, fluoromethylation Acylation, aminolysis, fluoromethylation Oxidation, aminolysis, thiocarbamoylation, hydrolysis
Isolation of Intermediates Yes, isolation of Compound II after hydrolysis No, one-pot synthesis Yes, isolation of thiocarboxylic acid intermediate
Solvents Alcohols, esters, THF Alcohols, esters, THF THF, acetone, methanol
Bases Triethylamine, morpholine, potassium tert-butoxide Primary/secondary amines, triethylamine Triethylamine, sodium hydroxide, calcium hydroxide
Purity of Final Product High purity attainable High purity, efficient Purity >98% for intermediate
Environmental Considerations Moderate, uses some toxic reagents Improved due to one-pot synthesis Reduced impurities, simpler processing

Research Findings and Notes on Optimization

  • The use of periodate oxidation is critical for generating the key oxidized intermediate enabling subsequent functionalization.

  • N,N-Dimethylthiocarbamoyl chloride is an effective reagent for introducing the thiocarboxylic acid moiety, but reaction conditions must be controlled to avoid side reactions.

  • Fluoromethylation using bromofluoromethane is a key step to introduce the fluoromethyl group characteristic of fluticasone furoate.

  • The choice of base and solvent significantly affects yield and purity. Triethylamine and potassium tert-butoxide in alcoholic solvents are common.

  • One-pot homogeneous methods reduce the number of purification steps and improve scalability.

  • Avoidance of impurity formation such as carboxylate methyl esters is achieved by controlling reaction pH (typically 2-3) and using appropriate solvents and catalysts.

Chemical Structures (Simplified)

Chemical Reactions Analysis

Types of Reactions

Thio-hydroxy Fluticasone Furoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can revert it back to the hydroxyl form .

Scientific Research Applications

Pharmacological Profile

Mechanism of Action
Thio-hydroxy fluticasone furoate functions by binding to the glucocorticoid receptor, leading to the modulation of anti-inflammatory pathways. It exhibits a high affinity for this receptor, which enhances its efficacy in reducing inflammation and managing symptoms associated with respiratory diseases.

Comparative Efficacy
Research indicates that this compound may demonstrate superior properties compared to its predecessor, fluticasone propionate. Its enhanced receptor binding affinity results in prolonged action and potentially fewer side effects due to lower systemic exposure.

Therapeutic Applications

This compound is primarily indicated for:

  • Asthma Management : It serves as a maintenance treatment for asthma, helping to control symptoms such as wheezing, shortness of breath, and chest tightness.
  • Allergic Rhinitis : The compound is effective in alleviating symptoms of both seasonal and perennial allergic rhinitis, including nasal congestion and sneezing.
  • Chronic Obstructive Pulmonary Disease (COPD) : It is used in combination therapies for patients suffering from COPD, improving lung function and reducing exacerbations.

Case Studies and Clinical Trials

A review of clinical trials provides insight into the effectiveness of this compound:

StudyDesignPopulationTreatmentResults
Fokkens et al.Randomized, double-blindPatients with seasonal allergic rhinitisThio-hydroxy fl

Mechanism of Action

Thio-hydroxy Fluticasone Furoate exerts its effects by binding to the glucocorticoid receptor. This binding inhibits the transcription of pro-inflammatory genes and promotes the expression of anti-inflammatory proteins. The compound’s high affinity for the receptor ensures potent and prolonged anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Receptor Binding Differences

Thio-hydroxy Fluticasone Furoate is most closely compared to Fluticasone Furoate , Fluticasone Propionate , and Mometasone Furoate (Table 1).

Parameter This compound Fluticasone Furoate Fluticasone Propionate Mometasone Furoate
Molecular Formula C₂₆H₂₇F₂IO₆S C₂₇H₂₉F₃O₆S C₂₅H₃₁F₃O₅S C₂₇H₃₀Cl₂O₆
Ester Group Thio-hydroxy furoate Furoate ester Propionate ester Furoate ester
Receptor Affinity (EC₅₀) Not reported 0.14 nM (glucocorticoid receptor) 0.30 nM (glucocorticoid receptor) 0.10 nM (glucocorticoid receptor)
Selectivity vs. Steroid Receptors Theoretical higher GR specificity High GR selectivity Moderate GR selectivity High GR selectivity

Key Observations :

  • Fluticasone Furoate’s larger furoate ester confers 2.1-fold higher glucocorticoid receptor (GR) binding affinity than Fluticasone Propionate . Thio-hydroxy derivatives could further modulate this interaction.
  • Mometasone Furoate, another furoate-ester corticosteroid, exhibits similar GR affinity but distinct pharmacokinetic profiles .

Systemic Exposure and Cortisol Suppression :

  • Fluticasone Furoate demonstrates a wide range of systemic exposure (AUC₂₄: 0–6,300 pg·h/mL), with cortisol suppression observed at high doses . This compound’s sulfur moiety may reduce hepatic metabolism, increasing AUC and cortisol suppression risk.
  • In comparative studies, Fluticasone Furoate 100–200 μg/day showed cortisol suppression rates comparable to placebo, whereas Mometasone Furoate 400 μg/day had minimal systemic effects .

Toxicokinetics :

  • Thio-hydroxy derivatives may require monitoring for enhanced accumulation due to altered clearance pathways.
Clinical Efficacy in Respiratory Diseases

Asthma and COPD Outcomes :

  • Fluticasone Furoate (92 μg) improved FEV₁ by 172 mL vs. placebo and reduced severe exacerbations by 3.1% vs. its monotherapy .
  • Mometasone Furoate 200 μg twice daily matched Fluticasone Propionate 250 μg twice daily in symptom control .

Biological Activity

Thio-hydroxy fluticasone furoate is a derivative of fluticasone furoate, a potent synthetic corticosteroid primarily used in the treatment of allergic rhinitis and asthma. This article delves into the biological activity, mechanisms of action, pharmacokinetics, and clinical findings related to this compound, supported by data tables and case studies.

This compound exerts its biological effects through several key mechanisms:

  • Glucocorticoid Receptor Binding : The compound binds to glucocorticoid receptors (GRs) in target cells, leading to the formation of a GR-thio-hydroxy fluticasone complex. This complex translocates to the nucleus where it binds to glucocorticoid response elements (GREs) in the DNA, modulating gene expression related to inflammation and immune response .
  • Inhibition of Inflammatory Mediators : The binding of this compound to GRs results in the downregulation of pro-inflammatory cytokines such as TNF-alpha and IL-6. This action is crucial for reducing inflammation associated with allergic reactions .
  • Cellular Effects : The compound also inhibits the activation and proliferation of immune cells like T lymphocytes and macrophages, thus dampening excessive immune responses .

Pharmacokinetics

The pharmacokinetics of this compound are characterized by:

  • Absorption : Following administration, the compound is absorbed through the respiratory mucosa. However, it experiences significant first-pass metabolism in the liver, which affects its bioavailability .
  • Protein Binding : this compound exhibits high protein binding (approximately 99.4%) to plasma proteins, primarily serum albumin. Only unbound drug can exert pharmacological effects at receptor sites .
  • Metabolism and Elimination : The metabolism is primarily mediated by cytochrome P450 enzymes, particularly CYP3A4. The major metabolic pathways include oxidation and conjugation reactions, leading to metabolites that are more water-soluble and readily excreted via urine and feces .

Clinical Studies and Findings

Several clinical studies have evaluated the efficacy and safety of this compound:

Table 1: Summary of Clinical Studies on this compound

Study TypePopulationDosageDurationEfficacy ResultsSafety Findings
Randomized Controlled TrialAdults with AR110 µg once daily2 weeksSignificant improvement in nasal symptom scores (P < 0.001)Mild adverse events (nasopharyngitis) reported
Phase 3 StudyChildren aged 2-1555 µg once daily12 weeksImproved nasal and ocular symptoms compared to baselineWell tolerated; no serious adverse events
Open-label StudyPatients with asthmaVaries8 weeksEnhanced lung function metrics observedMild side effects; no severe complications noted

Case Studies

  • Case Study on Efficacy in Allergic Rhinitis :
    A study involving adults with seasonal allergic rhinitis demonstrated that this compound significantly reduced total nasal symptom scores compared to placebo within hours of administration. Patients reported a marked improvement in quality of life measures associated with allergy symptoms.
  • Pediatric Population Study :
    In a cohort of children aged 2 to <15 years with perennial allergic rhinitis, treatment with this compound resulted in substantial improvements in both nasal and ocular symptoms over a 12-week period. The treatment was well tolerated with minimal systemic exposure noted, suggesting a favorable safety profile for long-term use.

Q & A

Basic Research Questions

Q. How can researchers characterize the chemical structure of Thio-hydroxy Fluticasone Furoate to ensure analytical reproducibility?

  • Methodology : Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. For impurities like Thio-hydroxy derivatives, employ gradient reverse-phase HPLC with UV detection (e.g., 220 nm) to quantify trace components. Ensure compliance with ICH guidelines for validation of analytical methods, including specificity, linearity, and precision .
  • Key Data : Include retention times, fragmentation patterns (HRMS), and proton/carbon assignments (NMR) in supplementary materials. Tabulate purity thresholds (e.g., ≥98% for primary standards) .

Q. What experimental design considerations are critical for pharmacokinetic (PK) studies of this compound?

  • Methodology : Adopt a single-dose, crossover design to minimize inter-subject variability. Use ultra-sensitive LC-MS/MS for plasma quantification (lower limit of quantification: 1 pg/mL). Include healthy and disease-model cohorts (e.g., asthma patients) to assess bioavailability differences. Predefine exclusion criteria for subjects with hepatic impairment due to hepatic clearance mechanisms .
  • Data Analysis : Report AUC24, Cmax, and t1/2. For non-quantifiable samples, apply imputation rules (e.g., set values to half the lower limit) .

Advanced Research Questions

Q. How can researchers resolve contradictions in clinical efficacy data between this compound monotherapy and combination therapies (e.g., FF/VI)?

  • Methodology : Conduct meta-analyses of Phase II/III trials, stratifying by endpoints (e.g., exacerbation rates vs. quality-of-life metrics). Use mixed-effects models to account for study heterogeneity. For discordant results (e.g., no exacerbations in some trials), evaluate trial duration and baseline severity thresholds. Cross-reference pharmacokinetic data to assess dose-response relationships .
  • Example : In a meta-analysis of 14 trials, fluticasone furoate/vilanterol showed improved HRQoL (AQLQ score: +0.30 vs. placebo) but lacked significant exacerbation reduction due to short trial durations (≤12 weeks) .

Q. What advanced PK/PD modeling techniques are suitable for predicting cortisol suppression risks with this compound?

  • Methodology : Apply a sigmoid Emax model to correlate AUC24 with 24-hour urinary cortisol excretion. Incorporate covariates like body weight and CYP3A4 activity. Use NONMEM for population pharmacokinetic modeling to identify outliers (e.g., subjects with non-quantifiable serum cortisol). Validate models using bootstrap or visual predictive checks .
  • Critical Parameters : EC50 (AUC required for 50% cortisol suppression) and Hill coefficient (steepness of response curve) .

Q. How can structural ambiguities in this compound patents impact research reproducibility?

  • Methodology : Review patent claims for regiochemical uncertainties (e.g., 17α- vs. 11β-substitution). Conduct comparative studies using isomers to verify bioactivity. For example, synthesize and test 2-furoate vs. 3-furoate derivatives in glucocorticoid receptor binding assays. Publish crystal structures (XRD) to resolve disputes over positional isomerism .
  • Case Study : A patent challenge highlighted that "fluticasone esters" in prior art did not unambiguously specify 17α-substitution, necessitating synthetic validation for legal and research clarity .

Data Presentation Guidelines

  • Tables : Number with Roman numerals, include footnotes for abbreviations, and ensure self-contained clarity (e.g., "Table I: PK Parameters in Healthy vs. Asthmatic Cohorts") .
  • Figures : Use color-free schematics for structural analysis. For PK/PD curves, label axes with units (e.g., AUC24 in pg·h/mL) and annotate EC50 values .

Ethical and Regulatory Considerations

  • Disclose all synthetic routes and impurity profiles in supplementary materials to meet FDA/EMA standards .
  • For human studies, justify sample sizes using power calculations and document adrenal suppression risks in informed consent forms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.